Dalvance

Description

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGQDLTDHGEGT-VBZOGQDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)NC(C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H100Cl2N10O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1816.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171500-79-1 | |

| Record name | Dalbavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Potency: A Technical Guide to the Molecular Structure and Activity of Dalbavancin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique structural features, including a complex glycopeptide core and a lipophilic side chain, contribute to its enhanced antimicrobial potency and favorable pharmacokinetic profile, allowing for a long half-life and once-weekly dosing.[3][4] This technical guide provides an in-depth analysis of the molecular structure of dalbavancin, its mechanism of action, and the critical relationships between its structural components and antimicrobial activity. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of its mode of action to support further research and development in the field of antimicrobial agents.

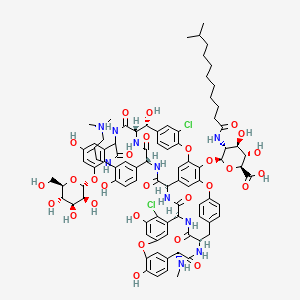

Molecular Structure of Dalbavancin

Dalbavancin is a semi-synthetic lipoglycopeptide derived from A-40926, a natural glycopeptide produced by the actinomycete Nonomuria spp.[3][5][6] Its core structure is a heptapeptide (B1575542) backbone, characteristic of the glycopeptide class of antibiotics, which also includes vancomycin (B549263) and teicoplanin.[4][7] Key structural modifications distinguish dalbavancin and contribute to its enhanced properties.[4][8]

The molecular formula of dalbavancin is C₈₈H₁₀₀Cl₂N₁₀O₂₈.[9][10][11] The structure is a complex of five closely related, active homologs (A₀, A₁, B₀, B₁, and B₂).[10] The predominant component is B₀.

Key Structural Features:

-

Glycopeptide Core: A heptapeptide scaffold that forms a rigid, cup-shaped conformation. This core is essential for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall.[1][7][12]

-

Lipophilic Side Chain: A long, fatty acyl group attached to one of the sugar moieties.[3][13] This lipophilic tail is a critical addition that allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its potency.[3][7][14]

-

Dimethylaminopropylamide Group: The addition of a dimethylaminopropylamide group at the C-terminus of the peptide core further enhances its antistaphylococcal activity.[3]

The first crystal structure of dalbavancin complexed with its target peptide revealed the precise molecular interactions, highlighting five key hydrogen bonds that facilitate its binding to the Lys-D-Ala-D-Ala target.[13]

Mechanism of Action

Dalbavancin exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis.[15]

-

Inhibition of Peptidoglycan Synthesis: Similar to other glycopeptides, dalbavancin binds with high affinity to the D-Ala-D-Ala terminus of the nascent peptidoglycan chains.[1][7][16][17] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the cross-linking of peptidoglycan layers.[3][18] The prevention of this cross-linking process disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.[3][16]

-

Membrane Anchoring and Dimerization: The lipophilic side chain of dalbavancin allows it to anchor into the bacterial cytoplasmic membrane.[3][7][14] This anchoring serves two purposes: it increases the localization and concentration of the drug at the site of peptidoglycan synthesis, and it promotes the dimerization of dalbavancin molecules.[1][7] This dimerization is thought to further stabilize the binding of dalbavancin to its target and enhance its overall activity.[7]

The following diagram illustrates the proposed mechanism of action for dalbavancin.

Structure-Activity Relationship (SAR)

The enhanced potency and unique pharmacokinetic profile of dalbavancin are direct consequences of its specific structural modifications compared to earlier glycopeptides like vancomycin and teicoplanin.[4]

-

Lipophilic Side Chain: This is arguably the most significant modification. The length and nature of this aliphatic chain are crucial for the anchoring mechanism. This interaction with the bacterial membrane increases the local concentration of the drug, leading to a significant increase in potency, with dalbavancin being 4-8 times more potent than vancomycin against MRSA in vitro.[3] This side chain is also a major contributor to dalbavancin's long half-life of over a week, which allows for once-weekly dosing.[3]

-

Amidated Carboxyl Group: The presence of a dimethylaminopropylamide at the C-terminus enhances the molecule's overall positive charge. This modification is believed to improve its interaction with the negatively charged bacterial cell surface and contributes to its enhanced activity against staphylococci.[3]

-

Heptapeptide Core: While the core structure is conserved among glycopeptides for its D-Ala-D-Ala binding function, minor modifications within this core in the teicoplanin-like scaffold of dalbavancin's precursor contribute to its overall activity profile.

The logical relationship between dalbavancin's structural components and its activity is visualized in the following diagram.

Quantitative In Vitro Activity

Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens.[1][7] Its activity is often significantly greater than that of vancomycin and other glycopeptides.[2][4] The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key bacterial species.

Table 1: Dalbavancin MIC Values for Staphylococcus aureus

| S. aureus Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| All isolates (n=59,903) | 0.06 | 0.06 | >99.9 | [18] |

| Methicillin-Susceptible (MSSA) | 0.03 | 0.03 | 100 | [19] |

| Methicillin-Resistant (MRSA) | 0.03-0.06 | 0.03-0.06 | 99.8-100 | [19][20] |

| Daptomycin-Nonsusceptible | 0.06 | 0.12 | 95.8 | [21] |

| Vancomycin-Intermediate (VISA) | 0.06 | 0.12 | 99.3 | [18] |

| Linezolid-Resistant | 0.06 | 0.06 | 100 | [18] |

Table 2: Dalbavancin MIC Values for Other Gram-Positive Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pyogenes | ≤0.03 | 0.03 | [19] |

| Streptococcus agalactiae | ≤0.03 | 0.03 | [19] |

| Viridans Group Streptococci | ≤0.03 | 0.03 | [19] |

| Enterococcus faecalis (Vanc-S) | 0.03 | 0.06 | [19] |

| Enterococcus faecium (Vanc-S) | 0.06 | 0.12 | [19] |

| Coagulase-Negative Staphylococci | 0.03 | 0.06 | [19] |

Experimental Protocols

The determination of dalbavancin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, which is commonly used to determine MIC values.

Protocol: Broth Microdilution for Dalbavancin MIC Determination

-

Preparation of Dalbavancin Stock Solution:

-

Accurately weigh a suitable amount of dalbavancin analytical standard.

-

Dissolve in an appropriate solvent (e.g., water with 0.1% DMSO) to create a high-concentration stock solution.

-

-

Preparation of Microdilution Plates:

-

Use sterile 96-well microtiter plates.

-

Prepare serial two-fold dilutions of the dalbavancin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Crucially, supplement the CAMHB with 0.002% polysorbate-80 (P-80) for testing dalbavancin to prevent drug loss due to binding to plastic surfaces. [19][22]

-

The final volume in each well should be 50 µL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

-

The workflow for this experimental protocol can be visualized as follows.

Conclusion

Dalbavancin's molecular architecture is a prime example of rational drug design, building upon a natural glycopeptide scaffold to create an antibiotic with superior potency and a highly advantageous pharmacokinetic profile. The interplay between its heptapeptide core, which targets peptidoglycan synthesis, and its unique lipophilic side chain, which anchors the molecule to the bacterial membrane, results in a powerful dual mechanism of action. This structure-activity relationship is clearly reflected in its low MIC values against a wide array of clinically important Gram-positive pathogens, including multidrug-resistant strains. A thorough understanding of these molecular principles is essential for the continued development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Dalbavancin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Origin, structure, and activity in vitro and in vivo of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Dalbavancin Monograph for Professionals - Drugs.com [drugs.com]

- 11. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 13. A carrier protein strategy yields the structure of dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. unmc.edu [unmc.edu]

- 18. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. journals.asm.org [journals.asm.org]

In Vitro Spectrum of Activity for Dalbavancin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of the second-generation lipoglycopeptide antibiotic, dalbavancin (B606935). The data presented herein is curated from a wide range of studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Dalbavancin is a bactericidal antibiotic that has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it a significant therapeutic option.[3][4] This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transpeptidation and transglycosylation reactions essential for peptidoglycan cross-linking.[6] This disruption in cell wall construction leads to bacterial cell death. A key feature of dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its affinity for the peptidoglycan target and increasing its antimicrobial potency.[2][5]

In Vitro Spectrum of Activity

Dalbavancin has demonstrated potent activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of Dalbavancin against Staphylococcus species

| Organism | Oxacillin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus | Susceptible (MSSA) | 144 | ≤0.008 - 2 | 0.016 | 0.125 | [7] |

| Staphylococcus aureus | Resistant (MRSA) | 237 | ≤0.008 - 2 | ≤0.008 | 0.25 | [7] |

| Staphylococcus aureus (overall) | - | 59,903 | - | 0.06 | 0.06 | [8] |

| Staphylococcus aureus (daptomycin-nonsusceptible) | - | - | - | 0.06 | 0.12 | [8] |

| Coagulase-negative staphylococci (CoNS) | - | 5,088 | - | 0.03 | 0.06 | [9] |

| Staphylococcus epidermidis | - | - | - | 0.03 | 0.06 | [10] |

| Staphylococcus haemolyticus | - | - | - | 0.06 | 0.12 | [9] |

| Staphylococcus lugdunensis | - | - | - | 0.03 | 0.06 | [9] |

Table 2: In Vitro Activity of Dalbavancin against Streptococcus species

| Organism | Penicillin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Streptococcus pneumoniae | - | 18,186 | - | 0.015 | 0.03 | [11][12] |

| Streptococcus pyogenes (Group A) | - | - | - | - | 0.016 | [13] |

| Streptococcus agalactiae (Group B) | - | - | - | - | 0.064 | [13] |

| Beta-hemolytic streptococci (overall) | - | - | - | - | 0.03 - 0.047 | [10][13] |

| Viridans group streptococci | - | 134 | ≤0.015 - 0.06 | ≤0.015 | 0.03 | [14] |

| Streptococcus anginosus group | - | - | - | - | ≤0.03 | [15] |

Table 3: In Vitro Activity of Dalbavancin against Enterococcus species

| Organism | Vancomycin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Enterococcus faecalis | Susceptible | - | - | 0.03 | 0.06 | [10][16] |

| Enterococcus faecalis | Resistant (VanA) | - | ≤0.015 - >32 | - | 32 | [14] |

| Enterococcus faecium | Susceptible | 25 | - | 0.064 | 0.125 | [17] |

| Enterococcus faecium | Resistant (VanA) | 50 | ≤0.008 - >8 | - | >8 | [17] |

| Enterococcus faecium | Resistant (VanB) | 101 | - | 0.032 | 0.064 | [17] |

Table 4: In Vitro Activity of Dalbavancin against Anaerobic and Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Clostridium perfringens | - | - | 0.125 | [18] |

| Clostridium difficile | - | - | 0.25 | [18] |

| Peptostreptococcus spp. | - | - | 0.25 | [18] |

| Propionibacterium spp. | - | - | 0.5 | [18] |

| Actinomyces spp. | - | - | 0.5 | [18] |

| Corynebacterium spp. | - | - | 0.12 | |

| Listeria monocytogenes | - | - | 0.12 | |

| Micrococcus spp. | - | - | ≤0.03 |

Experimental Protocols

The determination of dalbavancin's in vitro activity is primarily conducted using standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The reference method for determining the MIC of dalbavancin is broth microdilution, following CLSI document M07.[5] A crucial modification for testing dalbavancin is the supplementation of the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces.[1]

Detailed Steps:

-

Preparation of Dalbavancin Stock Solution: Due to its low aqueous solubility, dalbavancin is initially dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Preparation of Microdilution Plates: Serial twofold dilutions of dalbavancin are prepared in CAMHB supplemented with 0.002% polysorbate-80 in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

Etest®

The Etest® (bioMérieux) is a gradient diffusion method that can also be used to determine the MIC of dalbavancin.[11] It consists of a plastic strip with a predefined gradient of antibiotic.

Procedure:

-

A standardized bacterial inoculum is swabbed onto the surface of an agar (B569324) plate.

-

The Etest® strip is applied to the agar surface.

-

The plate is incubated under appropriate conditions.

-

An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Time-Kill Kinetic Studies

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

General Protocol:

-

A standardized bacterial inoculum is added to flasks containing CAMHB with various concentrations of dalbavancin (e.g., 1x, 2x, 4x MIC).

-

The flasks are incubated at 37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Serial dilutions of the aliquots are plated onto agar to determine the number of viable bacteria (CFU/mL).

-

A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Conclusion

Dalbavancin demonstrates potent and broad in vitro activity against a wide range of clinically significant Gram-positive pathogens, including multidrug-resistant strains. Its efficacy, coupled with its unique pharmacokinetic properties, establishes it as a valuable agent in the antimicrobial armamentarium. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its in vitro activity in both research and clinical settings.

References

- 1. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eucast broth microdilution: Topics by Science.gov [science.gov]

- 4. liofilchem.com [liofilchem.com]

- 5. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liofilchem.net [liofilchem.net]

- 7. Multidose Dalbavancin Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. jmilabs.com [jmilabs.com]

- 10. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of dalbavancin MIC values determined by Etest (AB BIODISK) and reference dilution methods using gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 13. EUCAST: Dalbavancin MIC distributions and ECOFFs [eucast.org]

- 14. journals.asm.org [journals.asm.org]

- 15. cris.unibo.it [cris.unibo.it]

- 16. EUCAST: Dalbavancin MIC distributions updated and ECOFFs established [eucast.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

Dalbavancin: A Pharmacokinetic and Pharmacodynamic Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic. The information is curated to support research and development activities by providing key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and study workflows.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative PK/PD parameters for dalbavancin, compiled from various clinical and preclinical studies.

Table 1: Population Pharmacokinetic Parameters of Dalbavancin in Adults

| Parameter | Value | Population/Study Details |

| Clearance (CL) | 0.05 L/h | Typical value from a 3-compartment model.[1] |

| 0.106 L/h | In patients with osteoarticular infections (2-compartment model).[2] | |

| Volume of Distribution (Vd) | ~15 L (total) | Total volume of distribution from a 3-compartment model.[3] |

| 15.7 L (steady state) | Comprising central and peripheral volumes of 4.03 L and 11.8 L, respectively.[3] | |

| 36.4 L (steady state) | In patients with osteoarticular infections.[2] | |

| Elimination Half-life (t½) | ~14.4 days | Sustained half-life allowing for infrequent dosing.[4] |

| 149-257 hours | After a single dose. | |

| 374 hours | Unique long half-life. | |

| Protein Binding | ~93% | Primarily to albumin; largely unchanged by drug concentration or renal/hepatic impairment.[5] |

| ~99% | As determined by ultracentrifugation. | |

| Renal Clearance | ~45% of total clearance | Dose adjustment is recommended for patients with creatinine (B1669602) clearance <30 mL/min. |

Table 2: Dalbavancin Pharmacodynamic Targets against Staphylococcus aureus

| PK/PD Index | Target Value | Associated Effect |

| fAUC/MIC | >27.1 | Bacterial stasis. |

| fAUC/MIC | >53.3 | 1-log kill. |

| fAUC/MIC | >111.1 | 2-log kill. |

| fT > 4xMIC | 100% | Surrogate marker of efficacy for long-term treatment.[6] |

| AUC/MIC | 36 (at 24h) | Bacteriostatic effect. |

| AUC/MIC | 100 (at 240h) | Bacteriostatic effect. |

| AUC/MIC | 214 (at 24h) | 2-log reduction in bacterial counts. |

| AUC/MIC | 331 (at 240h) | 2-log reduction in bacterial counts. |

Table 3: Dalbavancin Minimum Inhibitory Concentration (MIC) Distribution for Key Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus | 0.03 | 0.03 |

| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 |

| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.03 |

| Streptococcus pyogenes | ≤0.015 | 0.03 |

| Streptococcus agalactiae | ≤0.015 | 0.03 |

| Viridans Group Streptococci | 0.015 | 0.03 |

| Enterococcus faecalis (vancomycin-susceptible) | 0.03 | 0.06 |

| Enterococcus faecium (vancomycin-susceptible) | 0.06 | 0.12 |

| Coagulase-Negative Staphylococci (CoNS) | ||

| S. epidermidis | 0.03 | 0.06 |

| S. capitis | 0.032 | 0.032 |

| S. haemolyticus | 0.064 | 0.125 |

| S. lugdunensis | 0.032 | 0.064 |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in dalbavancin research.

Population Pharmacokinetic (PK) Modeling

Population PK models are essential for characterizing the concentration-time relationship of a drug and identifying sources of variability in a patient population.

Methodology:

-

Data Collection: Plasma concentration-time data are collected from clinical trials. For dalbavancin, data from Phase II and III studies in patients with acute bacterial skin and skin structure infections (ABSSSI) have been utilized.[1]

-

Software: Nonlinear mixed-effects modeling is performed using software such as NONMEM (version 7.3 or higher) or Monolix.[1][2] Pirana is often used as a graphical user interface for NONMEM.[6]

-

Model Development:

-

Structural Model: One-, two-, and three-compartment models with first-order elimination are evaluated to describe the drug's disposition. For dalbavancin, two- and three-compartment models have been shown to provide the best fit.[6][7]

-

Statistical Model: Inter-individual variability in PK parameters is modeled using an exponential error model. Residual variability is assessed using proportional, additive, or combined error models.

-

-

Covariate Analysis: The influence of patient characteristics (e.g., creatinine clearance, body weight, age, albumin levels) on PK parameters is investigated using a stepwise forward addition and backward elimination approach. For dalbavancin, creatinine clearance, weight, and albumin have been identified as statistically significant covariates on clearance.[1][7]

-

Model Validation: The final model is validated using techniques such as:

-

Goodness-of-fit plots: Observed versus predicted concentrations are plotted to assess bias.

-

Visual Predictive Check (VPC): The model is used to simulate a large number of datasets, and the distribution of simulated concentrations is compared with the observed data to ensure the model can reproduce the observed variability.

-

Bootstrapping: The dataset is repeatedly resampled to assess the stability and precision of the parameter estimates.

-

Monte Carlo Simulation for Target Attainment Analysis

Monte Carlo simulation is used to predict the probability of achieving a predefined PK/PD target in a virtual patient population.

Methodology:

-

Model Input: The final population PK model, including parameter estimates and their variability, is used as the basis for the simulation.

-

Virtual Population: A large number of virtual patient profiles (e.g., 10,000) are generated based on the covariate distributions from the clinical trial population.[8]

-

Dosing Regimen Simulation: Various dosing regimens of dalbavancin (e.g., 1500 mg single dose, 1000 mg followed by 500 mg one week later) are simulated for each virtual patient.[2]

-

PK/PD Target: A relevant PK/PD target is selected, such as fAUC/MIC > 27.1 for S. aureus.

-

MIC Distribution: The MIC distribution for the target pathogen(s) from surveillance studies is incorporated.

-

Probability of Target Attainment (PTA) Calculation: For each simulated dosing regimen and MIC value, the percentage of virtual patients who achieve the PK/PD target is calculated. A PTA of ≥90% is generally considered desirable for clinical efficacy.

-

Cumulative Fraction of Response (CFR) Calculation: The PTA is integrated over the MIC distribution of the target pathogen to calculate the CFR, which represents the expected success rate of a dosing regimen against a specific bacterial population.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Methodology (Broth Microdilution):

This method is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Dalbavancin Stock Solution: Dalbavancin is dissolved in dimethyl sulfoxide (B87167) (DMSO).[9]

-

Preparation of Microdilution Plates:

-

Serial two-fold dilutions of dalbavancin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Crucially, the broth is supplemented with 0.002% polysorbate-80 (P-80) to prevent the lipophilic dalbavancin molecule from adhering to the plastic microtiter plates.[10]

-

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

-

Quality Control: Reference strains, such as S. aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[9]

Time-Kill Curve Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Methodology:

-

Media and Drug Preparation: Cation-adjusted Mueller-Hinton broth, supplemented with 0.002% polysorbate-80, is used. For fastidious organisms like Streptococcus pyogenes, the medium is supplemented with 2-5% lysed horse blood.[11] Dalbavancin is added at various multiples of the MIC (e.g., 0.25x, 1x, 4x, 8x MIC).

-

Inoculum Preparation: An overnight bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: The tubes are incubated at 37°C. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.

-

Viable Cell Counting: The samples are serially diluted, plated on appropriate agar, and incubated. The number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each dalbavancin concentration and a growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Plasma Protein Binding Assay

Determining the extent of protein binding is crucial as only the unbound (free) fraction of the drug is microbiologically active.

Methodology (Ultracentrifugation):

-

Sample Preparation: Human plasma is spiked with dalbavancin at clinically relevant concentrations (e.g., 50 and 200 µg/mL).[4]

-

Prevention of Adsorption: Due to dalbavancin's lipophilic nature, centrifuge tubes and pipette tips are pre-treated for 24 hours with a solution of ≥2% Tween 80 to prevent non-specific binding to plastic surfaces.[4]

-

Ultracentrifugation: The plasma samples are centrifuged at high speed (e.g., 400,000 x g) for a specified duration (e.g., 4 hours) at 37°C.[4] This process separates the protein-bound drug (in the pellet and lower layers) from the free drug (in the supernatant/middle layer).

-

Sample Analysis: The total dalbavancin concentration is measured in the pre-centrifugation plasma sample. The free drug concentration is measured in the middle layer of the supernatant post-centrifugation. Concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Visualizations

The following diagrams illustrate the mechanism of action of dalbavancin and a typical experimental workflow.

Mechanism of Action

Caption: Dalbavancin inhibits bacterial cell wall synthesis.

Population PK Modeling and Simulation Workflow

Caption: Workflow for population PK modeling and simulation.

References

- 1. Dalbavancin Population Pharmacokinetic Modeling and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. dcasip.medicine.duke.edu [dcasip.medicine.duke.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Dalbavancin Population Pharmacokinetic Modeling and Target Attainment Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multidose Dalbavancin Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

Understanding dalbavancin's lipoglycopeptide structure

An In-depth Technical Guide to the Lipoglycopeptide Structure of Dalbavancin (B606935)

Introduction

Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is structurally derived from A-40926, a natural glycopeptide complex produced by fermentation of the actinomycete Nonomuraea sp.[1][3] Chemical modifications to the parent compound have resulted in an agent with an enhanced antimicrobial profile and a remarkably long plasma half-life, which permits a unique once-weekly dosing regimen.[4][5] This guide provides a detailed examination of dalbavancin's core structure, synthesis, mechanism of action, and structure-activity relationships for researchers, scientists, and drug development professionals.

Core Lipoglycopeptide Structure

Dalbavancin's structure is characterized by a heptapeptide (B1575542) core, typical of the glycopeptide class, which is decorated with sugar moieties, chlorine atoms, and a distinctive lipophilic side chain. This complex architecture is crucial for its mechanism of action and pharmacokinetic profile. The molecule is a mixture of two closely related families, Dalbavancin A and B, which differ slightly in the fatty acid side chain.[1]

Key Structural Features:

-

Heptapeptide Backbone: A rigid, cross-linked core of seven amino acids that forms a binding pocket for the target peptide sequence in bacterial cell wall precursors.

-

Glycosylation: The core is glycosylated with a glucose derivative and a mannose group, which contribute to the molecule's conformation and solubility.[1]

-

Lipophilic Tail: A 10-methylundecanoyl fatty acid chain is attached to the glucosamine (B1671600) sugar. This lipid moiety is a defining feature of dalbavancin, enabling it to anchor to the bacterial cytoplasmic membrane.[6][7]

-

Dimethylaminopropylamide Group: The carboxyl group of the C-terminal amino acid is amidated with a positively charged dimethylaminopropylamine. This modification is responsible for a significant increase in potency, particularly against staphylococci.[4]

Caption: High-level schematic of dalbavancin's key structural components.

Synthesis

Dalbavancin is a semi-synthetic product, originating from a natural precursor that undergoes a series of chemical modifications.[4]

-

Fermentation: The process begins with the fermentation of a selected Nonomuraea strain (e.g., ATCC 39727) to produce the natural glycopeptide complex A-40926.[1][8]

-

Chemical Modifications: The precursor A-40926 is then subjected to a three-step chemical modification process to yield dalbavancin.[1][4]

-

Esterification: The carboxyl group of the sugar moiety is selectively esterified.

-

Amidation: The peptidyl carboxyl group is amidated with 3-(dimethylamino)propylamine.

-

Saponification (Hydrolysis): The ester group on the N-acylaminoglucuronic acid is hydrolyzed under alkaline conditions.

-

Caption: Simplified workflow for the semi-synthesis of dalbavancin.

Mechanism of Action

Dalbavancin exerts its bactericidal effect through a dual mechanism that targets the bacterial cell wall.[9]

-

Inhibition of Peptidoglycan Synthesis: Like other glycopeptides, dalbavancin's primary mode of action is the inhibition of cell wall biosynthesis.[10] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors.[2][6] This binding physically obstructs the transpeptidase and transglycosylase enzymes, preventing the cross-linking of peptidoglycan chains and halting cell wall construction, which ultimately leads to cell lysis.[6][11]

-

Membrane Anchoring and Dimerization: The unique lipophilic side chain allows dalbavancin to anchor into the bacterial cytoplasmic membrane.[10][12] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the D-Ala-D-Ala target.[6] Furthermore, dalbavancin molecules can form dimers on the bacterial membrane, which promotes cooperative binding to the peptidoglycan precursors, significantly increasing its antimicrobial potency compared to vancomycin.[1][6][10]

Caption: Dalbavancin inhibits cell wall synthesis via target binding and membrane anchoring.

Quantitative Data

In Vitro Antimicrobial Activity

Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of vancomycin.[13] Its activity is retained against many multidrug-resistant strains, including MRSA and vancomycin-intermediate S. aureus (VISA).[14]

| Organism | Dalbavancin MIC₅₀/₉₀ (mg/L) | Vancomycin MIC₅₀/₉₀ (mg/L) | Daptomycin MIC₅₀/₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (All) | 0.03 / 0.03 | 1 / 1 | 0.25 / 0.5 | [15] |

| Staphylococcus aureus (MRSA) | 0.06 / 0.06 | 1 / 2 | 0.5 / 0.5 | [10][16] |

| Staphylococcus aureus (VISA) | 0.06 / 0.12 | 2 / 2 | 0.5 / 1 | [11] |

| Coagulase-Negative Staphylococci | 0.03 / 0.06 | 1 / 2 | 0.25 / 0.5 | [15] |

| Streptococcus pyogenes | ≤0.015 / 0.03 | 0.5 / 0.5 | 0.06 / 0.12 | [15] |

| Streptococcus agalactiae | 0.03 / 0.06 | 0.5 / 1 | 0.12 / 0.25 | [15] |

| Viridans Group Streptococci | ≤0.015 / 0.03 | 0.5 / 1 | 0.5 / 1 | [15] |

| Enterococcus faecalis (VSE¹) | 0.03 / 0.06 | 1 / 2 | 1 / 2 | [15] |

| Enterococcus faecium (VSE¹, VanB) | 0.06 / 0.12 | >128 / >128 (for VanB) | 2 / 4 | [6][15] |

| Enterococcus faecium (VanA) | >4 / >4 | >128 / >128 | 2 / 4 | [6][13] |

| ¹ VSE: Vancomycin-Susceptible Enterococcus |

Pharmacokinetic Properties

The lipophilic nature and high protein binding of dalbavancin contribute to its exceptionally long half-life, a key feature that distinguishes it from other glycopeptides.[9][17]

| Parameter | Value | Reference(s) |

| Terminal Elimination Half-life (t½) | ~346 hours (~14.4 days) | [1][18][19] |

| Plasma Protein Binding | ~93% (primarily to albumin) | [1][9][20] |

| Volume of Distribution (Vss) | >10 L | [9] |

| Metabolism | Minor, to hydroxy-dalbavancin | [18] |

| Primary Routes of Elimination | Renal (~33-45%) and Fecal (~20%) | [9][18] |

| Pharmacokinetic/Pharmacodynamic Index | fAUC/MIC | [9] |

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the reference method for determining dalbavancin's MIC against aerobic Gram-positive bacteria, adapted to account for its lipoglycopeptide properties.

Materials:

-

Dalbavancin analytical standard

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Polysorbate-80 (Tween 80)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of dalbavancin in 100% DMSO. The use of DMSO is critical as dalbavancin is poorly soluble in aqueous solutions.[21]

-

Intermediate Dilutions: Make serial dilutions from the stock solution in CAMHB.

-

Test Medium Preparation: Prepare the final testing medium by supplementing CAMHB with Polysorbate-80 to a final concentration of 0.002%. This surfactant prevents the lipophilic dalbavancin molecule from adhering to the plastic walls of the microtiter plates, which would otherwise lead to falsely elevated MIC results.[15][21]

-

Plate Preparation: Dispense the test medium containing serial twofold dilutions of dalbavancin into the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

Procedure:

-

Prepare tubes containing CAMHB (supplemented with 0.002% Polysorbate-80 for dalbavancin) with various concentrations of the antibiotic (e.g., 1x, 2x, 4x, 8x the MIC). Include an antibiotic-free growth control.

-

Inoculate the tubes with a standardized starting inoculum of the test organism (typically ~5 x 10⁵ to 5 x 10⁶ CFU/mL).[22]

-

Incubate the tubes at 35°C, often in a shaking water bath to ensure aeration.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquot and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

-

Incubate the plates until colonies are visible, then count the colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is typically considered bactericidal activity.[14]

Pharmacokinetic Analysis from Plasma

Determining dalbavancin concentrations in plasma is essential for clinical trial and therapeutic drug monitoring purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method.

General Workflow:

-

Sample Collection: Collect whole blood samples from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.

-

Protein Precipitation: To release the highly protein-bound dalbavancin, a protein precipitation step is performed. This typically involves adding a solvent like acetonitrile, often containing an internal standard, to the plasma sample.

-

Centrifugation & Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing dalbavancin.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

-

Liquid Chromatography (LC): The sample is passed through a column (e.g., a C18 column) to chromatographically separate dalbavancin from other plasma components.

-

Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (e.g., via electrospray ionization), and the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of dalbavancin and its fragments, allowing for highly specific and sensitive quantification.[23]

-

-

Quantification: A calibration curve is constructed using standards of known dalbavancin concentrations in plasma to accurately determine the concentration in the unknown samples. The lower limit of quantification is typically around 0.5 µg/mL.[23]

References

- 1. Dalbavancin - Wikipedia [en.wikipedia.org]

- 2. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Origin, structure, and activity in vitro and in vivo of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 8. CN105671110A - Method of producing dalbavancin precursor A40926 - Google Patents [patents.google.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of dalbavancin, a novel semisynthetic lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. [Dalbavancin: pharmacokinetic and pharmacodynamic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. A Narrative Review on the Role of Dalbavancin in the Treatment of Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Antistaphylococcal Activity of Dalbavancin, an Experimental Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Binding Affinity of Dalbavancin with Peptidoglycan Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, to its primary target: the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this interaction at a molecular level is crucial for the development of novel antibiotics and for overcoming mechanisms of bacterial resistance.

Core Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its mechanism of action involves a high-affinity binding to the C-terminal D-Ala-D-Ala residues of nascent peptidoglycan chains.[1][3] This binding sterically hinders the action of two critical enzymes, transglycosylase and transpeptidase, thereby preventing the cross-linking of peptidoglycan layers and compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.

A key structural feature of dalbavancin is its lipophilic side chain, which is not present in earlier glycopeptides like vancomycin. This side chain allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its effective concentration at the site of action and enhancing its binding affinity for the peptidoglycan precursor.[1][3] This membrane anchoring contributes to dalbavancin's potent activity, particularly against Gram-positive bacteria.

Quantitative Binding Affinity Data

The binding of dalbavancin to a synthetic mimic of the peptidoglycan precursor terminus, diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa), has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). These experiments provide valuable thermodynamic insights into the binding interaction.

| Analyte | Ligand | Method | Association Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) |

| Dalbavancin (monomer) | Ac2-Kaa | ITC | 1.5 x 10⁵ | -10.5 | -2.5 | ~0.5* |

| Dalbavancin (dimer) | Ac2-Kaa | ITC | 0.8 x 10⁵ | -7.5 | -0.5 | ~1.0 |

*Note: The stoichiometry of ~0.5 for the monomeric interaction suggests a 2:1 binding model of dalbavancin to the ligand under the experimental conditions.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Dalbavancin

-

Diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa)

-

Buffer solution (e.g., 0.1 M Sodium Acetate, pH 5.0)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of dalbavancin (e.g., 0.01 mM for monomeric studies, 0.2 mM for dimeric studies) in the buffer.

-

Prepare a solution of Ac2-Kaa (typically 10-20 fold higher concentration than the dalbavancin solution) in the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Load the dalbavancin solution into the sample cell.

-

Load the Ac2-Kaa solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the Ac2-Kaa solution into the sample cell containing the dalbavancin solution.

-

The instrument measures the heat absorbed or released after each injection.

-

Continue the injections until the binding sites on the dalbavancin molecules are saturated, and the heat of reaction diminishes.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the ligand to the analyte.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n.

-

Visualizations

Mechanism of Action of Dalbavancin

Caption: Dalbavancin's mechanism of action.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for ITC binding affinity determination.

References

- 1. Thermodynamic Switch in Binding of Adhesion/Growth Regulatory Human Galectin-3 to Tumor-Associated TF Antigen (CD176) and MUC1 Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cooperative ligand binding and dimerisation in the glycopeptide antibiotic dalbavancin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Anti-cooperative ligand binding and dimerisation in the glycopeptide antibiotic dalbavancin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42428F [pubs.rsc.org]

Preliminary Investigation of Dalbavancin Against Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria.[1][2][3] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly dosing, offering a significant advantage in the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and other serious infections caused by susceptible pathogens.[1][4] This technical guide provides a comprehensive overview of the preliminary in-vitro investigation of dalbavancin against key clinical isolates, detailing its mechanism of action, experimental protocols for susceptibility testing, and a summary of its activity against prevalent Gram-positive cocci.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3][5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.[6][7] This action effectively blocks the transpeptidation and transglycosylation steps, which are crucial for the cross-linking of the bacterial cell wall, ultimately leading to cell death.[6][7]

A key structural feature of dalbavancin is its lipophilic side chain, which enhances its antimicrobial potency.[3][5][6] This side chain allows the molecule to anchor to the bacterial cell membrane, increasing its affinity for the peptidoglycan target and promoting dimerization.[1][5][7] This enhanced binding and localization at the site of action contribute to dalbavancin's greater potency compared to older glycopeptides like vancomycin (B549263).[3][5]

Experimental Protocols

The in-vitro activity of dalbavancin is primarily determined through antimicrobial susceptibility testing (AST). The reference method for determining the minimum inhibitory concentration (MIC) of dalbavancin is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Broth Microdilution Method for Dalbavancin Susceptibility Testing

A standardized protocol for broth microdilution is crucial for obtaining accurate and reproducible MIC values.[12]

1. Preparation of Dalbavancin Stock Solution:

-

Due to its lipophilic nature, dalbavancin is first dissolved in dimethyl sulfoxide (B87167) (DMSO).[12]

-

Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).[8][13]

2. Preparation of Microdilution Plates:

-

Serial twofold dilutions of dalbavancin are prepared in CAMHB within 96-well microtiter plates.[12]

-

A key step unique to lipoglycopeptides like dalbavancin is the addition of polysorbate-80 (typically at a final concentration of 0.002%) to the broth.[9][14] This surfactant prevents the drug from adhering to the plastic wells, which could otherwise lead to falsely elevated MIC values.[12][14]

3. Inoculum Preparation:

-

Bacterial isolates are cultured on appropriate agar (B569324) media to obtain fresh, pure colonies.

-

A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

-

The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-24 hours in ambient air.[12]

5. MIC Determination:

-

The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

6. Quality Control:

-

Concurrent testing of reference strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, is performed to ensure the accuracy and reproducibility of the results.[10][11][13]

In-Vitro Activity of Dalbavancin

Numerous surveillance studies have evaluated the in-vitro activity of dalbavancin against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for dalbavancin against key Gram-positive pathogens.

Table 1: Dalbavancin Activity against Staphylococcus aureus

| Isolate Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Methicillin-Susceptible S. aureus (MSSA) | 38,137 | ≤0.015 - 0.5 | 0.03 | 0.06 | 100 |

| Methicillin-Resistant S. aureus (MRSA) | 21,766 | ≤0.015 - 0.5 | 0.06 | 0.12 | >99.9 |

| Vancomycin-Intermediate S. aureus (VISA) | 1,141 | ≤0.015 - 0.5 | 0.06 | 0.12 | 99.9 |

| Daptomycin-Nonsusceptible S. aureus | 48 | 0.03 - 0.5 | 0.06 | 0.12 | 95.8 |

| Linezolid-Resistant S. aureus | 25 | 0.03 - 0.25 | 0.06 | 0.12 | 100 |

Data compiled from multiple studies.[8][9][13][15][16] Susceptibility breakpoint for S. aureus is ≤0.25 µg/mL according to the FDA.[8][13]

Dalbavancin demonstrates potent activity against both MSSA and MRSA, with MIC₉₀ values significantly lower than those of vancomycin.[15][17] Notably, it retains its activity against S. aureus strains with reduced susceptibility to other antibiotics like vancomycin, daptomycin, and linezolid.[8][13]

Table 2: Dalbavancin Activity against Streptococci

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 18,186 | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Streptococcus pyogenes (Group A) | >3,000 | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Streptococcus agalactiae (Group B) | >3,000 | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Viridans Group Streptococci | 1,063 | ≤0.008 - 0.25 | 0.015 | 0.03 |

| Streptococcus anginosus group | 758 | ≤0.008 - 0.12 | 0.015 | 0.03 |

Data compiled from multiple studies.[5][15][16][17][18][19][20]

Dalbavancin is highly active against various species of streptococci, including penicillin-resistant S. pneumoniae.[17][19] Its potency against β-hemolytic streptococci and viridans group streptococci is noteworthy, with consistently low MIC values.[15][16][21]

Table 3: Dalbavancin Activity against Enterococci

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | >2,000 | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Enterococcus faecium (Vancomycin-Susceptible) | >900 | ≤0.015 - 0.25 | 0.06 | 0.12 |

| Enterococcus spp. (VanA phenotype) | Variable | 0.06 to >8 | >8 | >8 |

| Enterococcus spp. (VanB phenotype) | Variable | ≤0.015 - 1 | 0.06 | 0.25 |

Data compiled from multiple studies.[5][7][17]

Dalbavancin demonstrates good activity against vancomycin-susceptible enterococci.[5][7] However, its efficacy is limited against enterococci expressing the VanA phenotype of vancomycin resistance, which alters the drug's binding site.[3][7][17] It generally retains activity against isolates with the VanB phenotype.[7][17]

Conclusion

Preliminary in-vitro investigations consistently demonstrate the potent and broad-spectrum activity of dalbavancin against clinically important Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its high potency, as evidenced by low MIC values, and its unique pharmacokinetic profile make it a valuable therapeutic option. The standardized broth microdilution method is the cornerstone for accurately assessing its in-vitro efficacy. Continued surveillance and further research are essential to monitor for any potential development of resistance and to fully elucidate its role in the clinical setting.

References

- 1. Dalbavancin - Wikipedia [en.wikipedia.org]

- 2. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dalbavancin for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. can-r.com [can-r.com]

- 6. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 7. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. youtube.com [youtube.com]

- 13. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Activity of Dalbavancin Tested against Staphylococcus spp. and β-Hemolytic Streptococcus spp. Isolated from 52 Geographically Diverse Medical Centers in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of dalbavancin and comparator agents against Gram-positive cocci from clinical infections in the USA and Europe 2015-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Update on the in vitro activity of dalbavancin against indicated species (Staphylococcus aureus, Enterococcus faecalis, β-hemolytic streptococci, and Streptococcus anginosus group) collected from United States hospitals in 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dalbavancin Activity When Tested against Streptococcus pneumoniae Isolated in Medical Centers on Six Continents (2011 to 2014) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Dalbavancin in-vitro activity obtained against Gram-positive clinical isolates causing bone and joint infections in US and European hospitals (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalbavancin's Bactericidal Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for infrequent dosing, making it a valuable therapeutic option for serious infections.[2][3][5] This technical guide provides a comprehensive overview of the core bactericidal properties of dalbavancin, detailing its mechanism of action, quantitative bactericidal activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4][6][7][8] This action is multifaceted and highly targeted:

-

Binding to Peptidoglycan Precursors: Similar to other glycopeptides like vancomycin, dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[6][7][9][10] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the elongation and cross-linking of the peptidoglycan chains.[7][8] The disruption of this process compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[4][8]

-

Membrane Anchoring: A key feature distinguishing dalbavancin is its lipophilic side chain.[4][6][7] This side chain anchors the molecule to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its affinity for the D-Ala-D-Ala target.[3][4][6] This anchoring also promotes dimerization of dalbavancin molecules, which further stabilizes the drug-target complex and contributes to its potent bactericidal activity.[2][4][6]

Quantitative Bactericidal Activity

Dalbavancin demonstrates potent bactericidal activity against a range of Gram-positive pathogens. This activity is quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). Generally, an antimicrobial agent is considered bactericidal when the MBC is no more than four times the MIC.

Table 1: In Vitro Activity of Dalbavancin against Key Gram-Positive Pathogens

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |

| Staphylococcus aureus (MSSA) | 144 | 0.016 | 0.125 | ≤0.5 | 1-2 | [5][11] |

| Staphylococcus aureus (MRSA) | 237 | ≤0.008 | 0.25 | ≤0.5 | 1-2 | [5][11][12] |

| Staphylococcus aureus (VISA) | 1 | 1.0 | 1.0 | ≤0.5 | ≤0.5 | [5] |

| Coagulase-Negative Staphylococci (MR-CoNS) | 72 | 0.016 | 0.5 | ≤0.5 | - | [5][11] |

| Streptococcus pyogenes | 3 | 0.008 | 0.008 | 0.008 | 1 | [5] |

| Enterococcus faecalis (VSE) | - | 0.06 | - | >MIC | - | [13] |

| Enterococcus faecium (VSE) | - | 0.12 | - | >MIC | - | [13] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. VSE: Vancomycin-Susceptible Enterococci

Time-Kill Kinetics

Time-kill assays demonstrate the rate at which dalbavancin kills bacteria over time. Studies have consistently shown that dalbavancin exhibits time-dependent bactericidal activity.[11] Against various strains of S. aureus (including MSSA, MRSA, and VISA) and S. pyogenes, exposure to dalbavancin at concentrations of ≥1 µg/mL for 24 hours results in a ≥3-log₁₀ decrease in viable counts.[5][14]

Post-Antibiotic Effect (PAE)

Dalbavancin exhibits a prolonged post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC.[7] This contributes to its long dosing interval and overall efficacy.

Activity Against Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Dalbavancin has demonstrated significant activity against staphylococcal biofilms.[15][16][17][18] It can prevent biofilm formation at low concentrations and is also effective in halting the growth of established biofilms.[5][15][17] The Minimum Biofilm Inhibitory Concentrations (MBICs) are generally higher than the MICs for planktonic bacteria.[5] For S. aureus, MBICs have been reported to be between 0.5 and 2 mg/L.[18]

Table 2: Anti-Biofilm Activity of Dalbavancin

| Organism | Biofilm Metric | Concentration (µg/mL) | Reference(s) |

| S. aureus | MBIC | 0.5 - 2.0 | [5][18] |

| S. epidermidis | MBIC | 2.0 | [5] |

| S. aureus | MBBC₅₀ | 1.0 | [1] |

| S. aureus | MBBC₉₀ | 2.0 | [1] |

| S. epidermidis | MBBC₅₀ | 1.0 | [1] |

| S. epidermidis | MBBC₉₀ | 4.0 | [1] |

MBIC: Minimum Biofilm Inhibitory Concentration; MBBC: Minimum Biofilm Bactericidal Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of dalbavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[8][16]

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from fresh, isolated colonies.

-

Drug Dilution: Perform serial two-fold dilutions of dalbavancin in cation-adjusted Mueller-Hinton broth (CAMHB). For dalbavancin, the broth should be supplemented with 0.002% polysorbate 80 to prevent the drug from adhering to the plastic wells.[19]

-

Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension and the corresponding dalbavancin dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Detailed Methodology:

-

Subculturing: Following the MIC reading, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Reading: The MBC is the lowest concentration of dalbavancin that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Drug Addition: Add dalbavancin at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to separate culture tubes. Include a growth control without any antibiotic.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar medium.

-

Incubation and Counting: Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each dalbavancin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

References

- 1. In vitro activity of dalbavancin against biofilms of staphylococci isolated from prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-biofilm activity of dalbavancin against methicillin-resistant Staphylococcus aureus (MRSA) isolated from human bone infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dalbavancin - Wikipedia [en.wikipedia.org]

- 4. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. unmc.edu [unmc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Dalbavancin reduces biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 14. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]